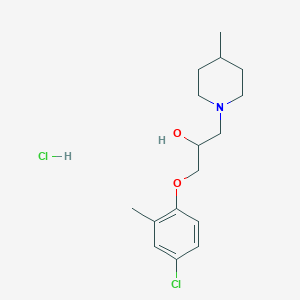
(1R,2S)-1-Phenyl-2-pyrrolizino-1-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s IUPAC name, its molecular formula, and its structure. The structure can be determined using various spectroscopic techniques like NMR, IR, and mass spectrometry .
Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography to determine the 3D structure of the compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It could involve carrying out various reactions and analyzing the products .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and stability. Spectroscopic techniques can also be used to study the compound’s chemical properties .Aplicaciones Científicas De Investigación
1. Forensic and Clinical Toxicology
A study by Bykov et al. (2017) explored the determination of trace amounts of N-methyl-1-phenyl-2-propanamine in urine samples using molecular-imprinted polymer-based sorbents. This compound, closely related to (1R,2S)-1-Phenyl-2-pyrrolizino-1-propanamine, is significant in clinical and forensic toxicology. The research demonstrated that molecular imprinted polymer (MIP)-based cartridges significantly enhance the sensitivity of GC-MS analysis for detecting this compound in urine, thus improving the confidence of analyses in toxicology (Bykov et al., 2017).
2. Asymmetric Synthesis in Organic Chemistry
Hayashi et al. (1981) utilized diastereoisomeric phosphines derived from N,N-dimethyl-1-phenyl-2-propanamines, similar in structure to (1R,2S)-1-Phenyl-2-pyrrolizino-1-propanamine, for asymmetric synthesis. They used these ligands in nickel-catalyzed cross-coupling reactions, highlighting the compound's role in facilitating enantioselective chemical reactions in organic chemistry (Hayashi et al., 1981).
3. Thermodynamic and Thermophysical Studies
Das et al. (1993) investigated the thermodynamic and thermophysical properties of various organic nitrogen compounds, including 1- and 2-propanamine derivatives. This research is vital for understanding the physical and chemical behaviors of these compounds under different conditions, which has implications in materials science and chemical engineering (Das et al., 1993).
4. Analysis and Identification in Chromatography
Noggle et al. (1991) and Deruiter et al. (1990) conducted studies on the chromatographic and mass spectral analysis of 1-phenyl-2-propanamines, closely related to (1R,2S)-1-Phenyl-2-pyrrolizino-1-propanamine. These studies are significant for the identification and separation of these compounds in analytical chemistry, particularly in the context of forensic science (Noggle et al., 1991; Deruiter et al., 1990).
5. Catalytic Applications in Chemistry
Yang et al. (1997) investigated ruthenium(II) complexes containing optically active ligands derived from 1-phenyl-2-propanamines. Their research contributes to the field of catalysis, particularly in asymmetric synthesis, showcasing the utility of these compounds in catalytic processes (Yang et al., 1997).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(1R,2S)-1-phenyl-2-pyrrolidin-1-ylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11(15-9-5-6-10-15)13(14)12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10,14H2,1H3/t11-,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFCLYMKKNXXHS-AAEUAGOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)N)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-1-Phenyl-2-pyrrolizino-1-propanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2377286.png)
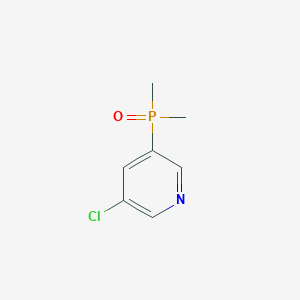
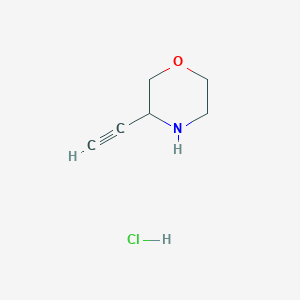
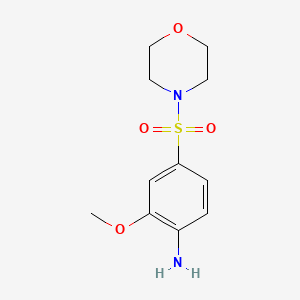
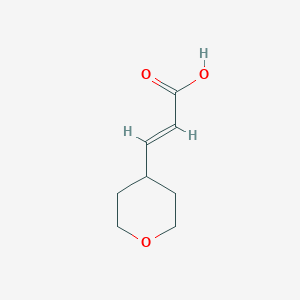

![2-[7-(4-bromophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2377298.png)
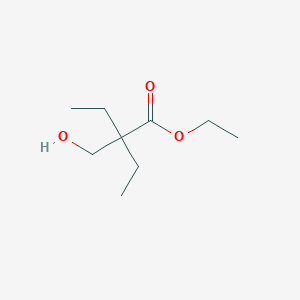
![(E)-4-[2-[3-(trifluoromethyl)phenoxy]phenyl]but-3-en-2-one](/img/structure/B2377301.png)

![2-[(2S,3S)-2-Methyloxolan-3-yl]ethanamine](/img/structure/B2377305.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2377306.png)

